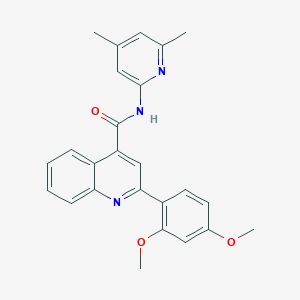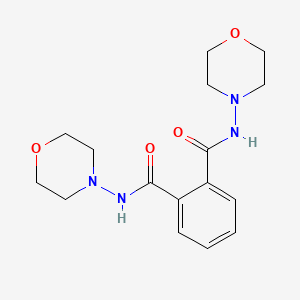![molecular formula C20H24N2O3 B14930497 2-({[4-(Pentan-2-yl)phenoxy]acetyl}amino)benzamide](/img/structure/B14930497.png)
2-({[4-(Pentan-2-yl)phenoxy]acetyl}amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)BENZAMIDE is an organic compound with a complex structure that includes a benzamide core, a phenoxyacetyl group, and a 1-methylbutyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)BENZAMIDE typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 4-(1-methylbutyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(1-methylbutyl)phenoxyacetyl chloride.
Amidation Reaction: The phenoxyacetyl chloride is then reacted with 2-aminobenzamide in the presence of a base like sodium carbonate to form the final product, 2-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)BENZAMIDE.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({2-[4-(1-METHYLPROPYL)PHENOXY]ACETYL}AMINO)BENZAMIDE: Similar structure with a different alkyl substituent.
2-({2-[4-(1-METHYLETHYL)PHENOXY]ACETYL}AMINO)BENZAMIDE: Another analog with a shorter alkyl chain.
Uniqueness
2-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)BENZAMIDE is unique due to its specific substituent pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-methylbutyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
Eigenschaften
Molekularformel |
C20H24N2O3 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-[[2-(4-pentan-2-ylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C20H24N2O3/c1-3-6-14(2)15-9-11-16(12-10-15)25-13-19(23)22-18-8-5-4-7-17(18)20(21)24/h4-5,7-12,14H,3,6,13H2,1-2H3,(H2,21,24)(H,22,23) |
InChI-Schlüssel |
AIZBTGVPQNBNID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1,5-dimethyl-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B14930414.png)
![4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B14930419.png)
![1-[(2-fluorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14930437.png)
![(2E)-3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B14930451.png)
![4-({2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930460.png)

![N-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930466.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-naphthalen-1-ylthiourea](/img/structure/B14930482.png)
![N-(cyclohexylmethyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B14930483.png)
![4-({3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930488.png)
![3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14930490.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B14930491.png)

![5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14930498.png)
